Cas no 334952-68-0 (4-(4-aminophenyl)methylpiperazin-2-one)
4-(4-aminophenyl)methylpiperazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-aminophenyl)methyl]-2-Piperazinone
- 2-Piperazinone, 4-[(4-aminophenyl)methyl]-
- 4-(4-AMINOBENZYL)PIPERAZIN-2-ONE
- 4-(4-aminophenyl)methylpiperazin-2-one
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- MDL: MFCD09044868
- Inchi: 1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15)
- InChI Key: BUNVABGTOMIXBC-UHFFFAOYSA-N
- SMILES: O=C1CN(CC2C=CC(=CC=2)N)CCN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Topological Polar Surface Area: 58.4
4-(4-aminophenyl)methylpiperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-238268-0.05g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
| Enamine | EN300-238268-0.1g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
| Enamine | EN300-238268-0.25g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-238268-0.5g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
| Enamine | EN300-238268-1.0g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
| Enamine | EN300-238268-2.5g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
| Enamine | EN300-238268-5.0g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
| Enamine | EN300-238268-10.0g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
| Enamine | EN300-238268-1g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 1g |
$628.0 | 2023-09-15 | ||
| Enamine | EN300-238268-5g |
4-[(4-aminophenyl)methyl]piperazin-2-one |
334952-68-0 | 5g |
$1821.0 | 2023-09-15 |
4-(4-aminophenyl)methylpiperazin-2-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-(4-aminophenyl)methylpiperazin-2-one
Recent Advances in the Study of 4-(4-Aminophenyl)methylpiperazin-2-one (CAS: 334952-68-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(4-aminophenyl)methylpiperazin-2-one (CAS: 334952-68-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its piperazinone core and aminophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and oncology.
One of the key areas of investigation has been the compound's role as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. Researchers have explored its utility in the development of novel kinase inhibitors, given its ability to interact with ATP-binding sites in various kinase enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(4-aminophenyl)methylpiperazin-2-one exhibited selective inhibition of cyclin-dependent kinases (CDKs), with particular efficacy against CDK4/6, which are critical targets in breast cancer therapy.
In addition to its potential in oncology, recent pharmacological studies have investigated the compound's neuroprotective properties. A team at the University of Cambridge reported in Nature Chemical Biology that structurally modified versions of 334952-68-0 showed significant activity in modulating glutamate receptors, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier, as confirmed by in vivo studies in rodent models, makes it particularly interesting for CNS drug development.
The synthetic pathways for 4-(4-aminophenyl)methylpiperazin-2-one have also seen recent optimization. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that improved yield from 42% to 78% while reducing the number of purification steps. This advancement is particularly significant for potential industrial-scale production, addressing previous challenges in the compound's accessibility for further research and development.
Structural-activity relationship (SAR) studies have been another focus area. Researchers have systematically modified various positions on the piperazinone ring and the aminophenyl group to understand their contributions to biological activity. These investigations have led to the identification of several potent analogs with improved pharmacokinetic profiles. Notably, one such analog is currently in preclinical development as a potential treatment for glioblastoma, showing promising results in inhibiting tumor growth in xenograft models.
From a safety perspective, recent toxicological evaluations have provided important insights. While the parent compound shows good tolerability in acute toxicity studies, some derivatives have demonstrated dose-dependent hepatotoxicity, highlighting the need for careful structural optimization. These findings were presented at the 2023 American Chemical Society National Meeting and are guiding current medicinal chemistry efforts to improve the compound's safety profile.
Looking forward, the versatility of 4-(4-aminophenyl)methylpiperazin-2-one as a chemical scaffold continues to inspire new research directions. Its applications are expanding beyond traditional small molecule drugs into areas such as targeted drug delivery systems and chemical probes for biological studies. The compound's unique combination of synthetic accessibility and biological relevance ensures it will remain an important focus of chemical biology research in the coming years.
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